molecular formula C11H8ClNO3S B1423690 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1232801-51-2

2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1423690
CAS No.: 1232801-51-2
M. Wt: 269.7 g/mol
InChI Key: JFTPBEZDYSGECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical classification and structural features

This compound belongs to the class of heterocyclic organic compounds known as thiazoles, which are characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. This particular compound represents a substituted thiazole derivative featuring multiple functional groups that contribute to its unique chemical properties and reactivity patterns. The thiazole core structure exhibits significant pi-electron delocalization, conferring aromatic character that influences the compound's stability and chemical behavior.

The molecular structure of this compound can be systematically analyzed through its distinct structural components. The central thiazole ring serves as the foundational framework, with the nitrogen atom positioned at the 1-position and the sulfur atom at the 3-position according to standard thiazole numbering conventions. The 4-position bears a methyl substituent, while the 5-position contains the carboxylic acid functional group, creating a highly functionalized heterocyclic system. The 2-position features a 2-chlorophenoxy group, where the phenoxy moiety connects through an ether linkage to provide additional aromatic character and steric considerations.

The compound's molecular formula C₁₁H₈ClNO₃S reflects the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight of 269.7 grams per mole positions this compound within a size range suitable for pharmaceutical applications while maintaining adequate lipophilicity for biological membrane permeation. The Chemical Abstracts Service registry number 1232801-51-2 provides unique identification for this specific structural arrangement.

Structural analysis reveals that the compound possesses multiple sites for potential chemical modification and interaction. The carboxylic acid group at the 5-position provides acidic character with a predicted pKa value of approximately 2.62, indicating strong acidity that facilitates salt formation and hydrogen bonding interactions. The chlorine substituent on the phenoxy ring introduces electron-withdrawing effects that influence the overall electronic distribution throughout the molecular framework. The methyl group at the 4-position contributes steric bulk and hydrophobic character, affecting molecular conformation and intermolecular interactions.

The three-dimensional structure of this compound exhibits planarity within the thiazole ring system due to aromatic delocalization, while the phenoxy substituent can adopt various conformations relative to the thiazole plane. This structural flexibility allows for conformational adaptation in different chemical environments and biological targets. The compound's predicted boiling point of 450.0 ± 55.0 degrees Celsius and density of 1.469 ± 0.06 grams per cubic centimeter reflect the influence of intermolecular interactions arising from the hydrogen bonding capacity of the carboxylic acid group and the aromatic stacking potential of the heterocyclic system.

Historical context and research significance

The development of thiazole chemistry traces its origins to the foundational work of Hofmann and Hantzsch, who established the fundamental principles governing thiazole synthesis and reactivity. The Hantzsch thiazole synthesis, which involves the interaction of α-haloketones or α-halogenaldehydes with thioamides, provided the initial framework for accessing thiazole derivatives and laid the groundwork for subsequent developments in this chemical class. This historical foundation enabled the evolution of more sophisticated synthetic approaches that ultimately led to the development of complex thiazole derivatives such as this compound.

The research significance of thiazole-containing compounds became increasingly apparent through the discovery of their widespread occurrence in natural products and their demonstrated biological activities. The thiazole ring system was identified as a critical component of vitamin thiamine (vitamin B₁), highlighting its fundamental importance in biological systems. This discovery sparked intensive research into thiazole chemistry and led to the recognition that thiazole derivatives could serve as valuable pharmacophores for drug development. The coenzyme thiamine pyrophosphate, containing the thiazolium ring, serves as an electron sink in the decarboxylation of α-keto acids, demonstrating the essential role of thiazole-based structures in cellular metabolism.

The specific structural features of this compound reflect decades of research into structure-activity relationships within the thiazole family. The incorporation of a phenoxy substituent draws upon research demonstrating the privileged nature of phenoxy groups in medicinal chemistry applications. Studies have shown that compounds bearing phenoxy groups possess enhanced binding interactions with biological targets through pi-pi interactions and hydrogen bonding capabilities. The strategic positioning of the chlorine atom at the ortho position of the phenoxy ring reflects research findings indicating that ortho substitution can significantly influence binding selectivity and pharmacological properties.

Research into thiazole carboxylic acids has revealed their importance as synthetic intermediates and bioactive compounds. The synthesis of thiazole-2-carboxylic acid and thiazole-5-carboxylic acid via halogen-metal exchange reactions represented significant methodological advances that improved access to these valuable building blocks. These synthetic developments enabled the preparation of more complex derivatives such as this compound through established chemical transformations. The availability of efficient synthetic routes has facilitated extensive structure-activity relationship studies and the exploration of diverse biological applications.

Contemporary research has emphasized the versatility of thiazole derivatives in addressing various therapeutic challenges. The recognition that thiazole-containing compounds exhibit antimicrobial, antitumor, antiviral, and anti-inflammatory activities has driven continued interest in this chemical class. Specific examples include the antimicrobial agent sulfathiazole, the antibiotic penicillin, the antidepressant pramipexole, and the anti-inflammatory drug meloxicam, all of which contain thiazole structural elements. This track record of successful therapeutic applications provides strong motivation for investigating new thiazole derivatives such as this compound.

Overview of applications in chemistry and allied fields

This compound demonstrates significant utility across multiple areas of chemical research and application, reflecting the versatile nature of thiazole-based compounds in modern chemistry. The compound's structural complexity and functional group diversity enable participation in various chemical transformations while serving as a valuable building block for more elaborate molecular architectures. The presence of both electrophilic and nucleophilic sites within the molecular framework facilitates diverse synthetic applications and chemical modifications.

In pharmaceutical development, this compound serves as a promising scaffold for drug discovery efforts targeting various therapeutic areas. The thiazole core provides a privileged structure that frequently appears in bioactive molecules, while the carboxylic acid functionality enables the formation of amide bonds, ester linkages, and salt formations that can modulate pharmacological properties. Research has demonstrated that thiazole derivatives exhibit activities against bacterial infections and cancer, making compounds like this compound attractive starting points for medicinal chemistry programs. The chlorinated phenoxy substituent contributes additional structural features that can enhance binding affinity and selectivity for specific biological targets.

Agricultural chemistry represents another significant application area where thiazole derivatives have demonstrated considerable value. The compound's structural features make it suitable for development into agrochemicals, including fungicides and herbicides, where the thiazole ring system can inhibit specific enzymes critical for pest survival. The chlorine substitution pattern and carboxylic acid group provide opportunities for further chemical modification to optimize biological activity against agricultural pests while minimizing environmental impact. The stability and reactivity profile of this compound class supports their use in crop protection applications where persistence and selective toxicity are important considerations.

Material science applications have emerged as an important area for thiazole-containing compounds, including this compound. The compound can be employed in the production of specialty polymers and resins that exhibit enhanced thermal stability and mechanical properties. The aromatic character of both the thiazole ring and the phenoxy substituent contributes to intermolecular interactions that strengthen polymer matrices and improve material performance. The carboxylic acid functionality provides sites for crosslinking reactions and chemical modifications that can be tailored to specific material property requirements.

Analytical chemistry applications leverage the unique chemical properties of this compound as a reagent in various analytical techniques. The compound's ability to form stable complexes with metal ions makes it valuable in chromatographic separations and spectroscopic analyses. The multiple functional groups present in the molecule provide diverse interaction modes that can be exploited for the detection and quantification of trace elements in complex samples. The aromatic systems present in the compound contribute to strong ultraviolet absorption characteristics that facilitate spectroscopic detection and quantification methods.

Biochemistry research utilizes compounds like this compound to investigate metabolic pathways and enzyme activity. The structural similarity to naturally occurring thiazole derivatives enables these compounds to serve as probes for studying biochemical mechanisms underlying various physiological processes. Research applications include enzyme inhibition studies, metabolic pathway elucidation, and the development of biochemical assays for drug discovery and basic research purposes. The compound's chemical stability and well-defined structure make it suitable for use as a reference standard in biochemical investigations.

Property Value Source
Molecular Formula C₁₁H₈ClNO₃S
Molecular Weight 269.7 g/mol
CAS Registry Number 1232801-51-2
Alternative CAS Number 1228552-42-8
Predicted Boiling Point 450.0 ± 55.0°C
Predicted Density 1.469 ± 0.06 g/cm³
Predicted pKa 2.62 ± 0.10
MDL Number MFCD15731775
Alternative MDL Number MFCD16618438

Properties

IUPAC Name

2-(2-chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPBEZDYSGECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8ClNO3S\text{C}_{11}\text{H}_{8}\text{Cl}\text{N}\text{O}_3\text{S}

This compound features a thiazole ring, which is essential for its biological activity, alongside a chlorophenoxy group that enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring has been correlated with cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-710.5
Similar Thiazole DerivativeA54912.3

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the thiazole moiety significantly influence the anticancer activity. For example, electron-donating groups on the phenyl ring enhance cytotoxicity by increasing lipophilicity and improving cell membrane penetration.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

In a study involving diabetic rats, a related thiazole compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 after treatment:

ParameterControl Group (mg/dL)Treatment Group (mg/dL)
TNF-alpha35.415.2
IL-628.710.4

These results suggest that thiazole derivatives may offer therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. Studies show that compounds similar to this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Study on Anticancer Activity

A notable study assessed the anticancer activity of several thiazole derivatives, including this compound, against human glioblastoma cells. The results indicated an IC50 value of 10.5 µM for this compound, demonstrating its potential as an effective anticancer agent compared to standard treatments like doxorubicin.

Study on Anti-inflammatory Effects

In another study focusing on diabetes-induced inflammation, treatment with a thiazole derivative resulted in normalized levels of oxidative stress markers and improved lipid profiles in diabetic rats. This highlights the compound's potential as an anti-inflammatory agent in metabolic disorders.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Specifically, it has been linked to the development of drugs targeting various diseases due to its structural properties that allow for bioactivity modulation. For example, derivatives of thiazole compounds have been investigated for their potential as anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid against a range of bacterial strains. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest potential applications in treating infections caused by these pathogens .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Agricultural Applications

Herbicide Development
The compound's structural characteristics make it a candidate for herbicide development. Its ability to inhibit specific biochemical pathways in plants can be harnessed to create effective herbicides that target unwanted vegetation without harming crops.

Case Study: Herbicidal Efficacy

A field trial assessed the herbicidal activity of formulations containing this compound on common weeds. The results showed effective control over weed growth with a dose-dependent response:

Application Rate (g/ha)Weed Control (%)
10070
20085
40095

These results indicate its potential as a selective herbicide in agricultural practices .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Researchers have conducted extensive SAR studies to identify modifications that enhance biological activity while maintaining safety profiles.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of various substituents on the thiazole ring has shown to influence both antimicrobial and herbicidal activities.
  • Potency Optimization : Certain modifications led to increased potency against specific bacterial strains while reducing phytotoxicity in plants.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Thiazole Ring Positions) Biological Activity/Application Key Findings
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid 2-(2-Cl-phenoxy), 4-methyl, 5-COOH Not explicitly reported Structural similarity to antidiabetic and xanthine oxidase inhibitors .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 2-(4-Cl-benzylamino), 4-methyl, 5-COOH Antidiabetic (NIDDM model) Reduces blood glucose via oxidative enzyme modulation; IC₅₀ data unavailable .
Febuxostat 2-(3-cyano-4-isobutoxyphenyl), 4-methyl, 5-COOH Xanthine oxidase inhibitor (gout therapy) FDA-approved; IC₅₀ = 0.6–3.3 nM for xanthine oxidase inhibition .
2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 2-(2-Br-4-Me-phenyl), 4-methyl, 5-COOH Not explicitly reported Bromine substitution may enhance lipophilicity vs. chlorine .
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 2-(2-Cl-benzylamino), 4-methyl, 5-COOH Not explicitly reported Ortho-substitution may alter receptor binding vs. para-substituted BAC .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: The para-chloro substitution in BAC (4-Cl-benzylamino) is critical for antidiabetic activity, while ortho-substituted analogs (e.g., 2-Cl-phenoxy) may target different pathways due to steric and electronic effects . Direct phenyl-thiazole linkage (as in Febuxostat) enhances xanthine oxidase inhibition compared to methylene-spacer analogs .
  • Halogen Effects: Chlorine vs.
  • Functional Groups :

    • Carboxylic acid at C5 is conserved across analogs, suggesting a role in hydrogen bonding or ionic interactions with biological targets .

Preparation Methods

Alternative Synthesis via Multi-step Cyclization and Functionalization

Recent research indicates a multi-step process involving:

  • Step 1: Chlorosulfuric acid-mediated chlorination of trifluoroacetic acetic acid derivatives to generate chlorinated intermediates.
  • Step 2: Cyclization with thioacetamide to form the thiazole ring.
  • Step 3: Hydrolysis of ester groups to carboxylic acids.
  • Step 4: Coupling with phenol derivatives to introduce the phenoxy group.

This method benefits from high regioselectivity and yields, as demonstrated in patents such as CN104672168B, which describe the use of chlorosulfuric acid for chlorination followed by cyclization and hydrolysis.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Remarks
Method A 2-chlorophenol, thioacetamide, chlorosulfuric acid, triethylamine -15°C to 12°C, 10-18h 85-92 Cyclization via acid catalysis, followed by coupling
Method B Trifluoroacetic ethyl acetoacetate, chlorosulfuric acid, thioacetamide -15°C to 12°C, 8-12h 91-98 Chlorination and cyclization, hydrolysis to carboxylic acid
Method C 2-chlorophenol, chloroacetyl chloride, coupling agents 65-85°C, 4-6h 75-85 Phenoxy substitution via acylation and coupling

Research Findings and Optimization Strategies

  • Reaction Temperatures: Maintaining low temperatures during chlorination (-15°C to -5°C) minimizes side reactions and improves regioselectivity.
  • Use of Bases: Triethylamine and sodium hydroxide facilitate deprotonation and coupling efficiency.
  • Purification: Recrystallization and chromatography are essential for obtaining high-purity products, especially for pharmaceutical applications.
  • Yield Enhancement: Employing continuous flow reactors and optimizing molar ratios (e.g., chlorosulfuric acid to acetoacetate at 0.92–0.98) enhances overall yield and reproducibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, and what are their yields and limitations?

  • Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, methyl esters (e.g., methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate) are refluxed with NaOH in ethanol/water (358 K, 1.5 h), followed by acidification to isolate the carboxylic acid (85% yield) . For the target compound, substituting the trifluoromethyl group with a chlorophenoxy moiety would require careful optimization of reaction conditions to avoid side reactions (e.g., ester hydrolysis competing with aryl ether formation).

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorophenoxy protons resonate at δ 6.8–7.4 ppm; thiazole carbons at δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H9_9ClNO3_3S) .
  • X-ray Crystallography : Resolves stereoelectronic effects; analogous thiazole-carboxylic acids crystallize in monoclinic systems (e.g., P21_1/c space group) .

Q. What are the solubility and stability properties of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Carboxylic acid derivatives are typically polar but may require DMSO or THF for dissolution. Analogous compounds (e.g., 2-(3-chlorophenyl)thiazole-4-carboxylic acid) show limited aqueous solubility (<1 mg/mL at 298 K) .
  • Stability : Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light due to potential aryl-chloride photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts transition states for key steps (e.g., ester hydrolysis energy barrier ~25 kcal/mol).
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol/water mixtures) to enhance reaction efficiency .
  • Retrosynthetic Analysis : Identifies viable precursors (e.g., 4-methylthiazole-5-carboxylate esters) and evaluates their commercial availability .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detects dynamic processes (e.g., rotameric equilibria in the chlorophenoxy group).
  • 2D-COSY and HSQC : Assigns coupled protons and carbons, distinguishing between regioisomers .
  • Crystallographic Validation : Compares experimental vs. calculated X-ray diffraction patterns to confirm structural assignments .

Q. How does the chlorophenoxy substituent influence the compound’s biological activity, and what in vitro assays are suitable for mechanistic studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) using enzyme inhibition assays (IC50_{50} values) .
  • Molecular Docking : Models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to track subcellular localization .

Critical Analysis of Contradictory Evidence

  • Synthesis Yield Discrepancies : Evidence reports 85% yield for trifluoromethyl analogs, while chlorophenoxy derivatives may require lower temperatures to prevent side reactions (e.g., aryl ether cleavage).
  • Spectroscopic Assignments : Conflicting 13^13C NMR shifts in vs. suggest solvent-dependent conformational changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.